molecular formula C14H14O B7821210 2-(1-Phenylethyl)phenol CAS No. 26857-99-8

2-(1-Phenylethyl)phenol

Cat. No. B7821210
CAS RN: 26857-99-8
M. Wt: 198.26 g/mol
InChI Key: WYZIVNCBUWDCOZ-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)phenol is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.2604 .


Synthesis Analysis

A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .


Molecular Structure Analysis

The molecular structure of 2-(1-Phenylethyl)phenol can be represented by the InChI string: InChI=1S/C14H14O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11,15H,1H3 .


Chemical Reactions Analysis

Phenols, including 2-(1-Phenylethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 2-(Phenylthio)phenols, closely related to 2-(1-Phenylethyl)phenol, can be synthesized through copper(I)-catalyzed tandem transformation, involving C-S coupling and C-H functionalization. This process is important for the development of new organic compounds and materials (Xu, Wan, Mao, & Pan, 2010).

Anticancer Activity

  • A derivative of 2-(1-Phenylethyl)phenol, 2, 4-bis (1-phenylethyl) -phenol, isolated from Clerodendrum thomsoniae, has shown potential for breast cancer therapy by inducing apoptosis in cancer cells. This highlights the significance of such compounds in developing new anticancer therapies (Muhammed Ashraf, Kalaichelvan, Ragunathan, & Venkatachalam, 2020).

Polymer Chemistry

  • Polymers functionalized with moieties related to 2-(1-Phenylethyl)phenol demonstrate high conductivity and low water uptake, showcasing their potential in materials science and engineering (Li, Liu, Miao, Jin, & Bai, 2014).

Stereochemical Studies

  • Research on the stereochemical behavior of 1-phenylethyl systems, closely related to 2-(1-Phenylethyl)phenol, provides insights into molecular interactions and structural effects in organic chemistry (Okamoto, Kinoshita, & Shingu, 1970).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Compounds containing 1-phenylethylamine attached to substituted phenols, similar in structure to 2-(1-Phenylethyl)phenol, have shown promising anticancer, anti-inflammatory, and analgesic activities. This illustrates the potential of such compounds in pharmaceutical development (Rani, Pal, Hegde, & Hashim, 2014).

Catalysis

  • Compounds derived from 2-(1-Phenylethyl)phenol have been used in catalyst design for important chemical reactions, contributing to the field of catalysis and materials science (Mathew, Shiju, Sreekumar, Rao, & Gopinath, 2002).

Microbial Phenylethanoid Biosynthesis

  • Phenylethanoids, including compounds related to 2-(1-Phenylethyl)phenol, are synthesized by plants and have various biological activities. Research into microbial synthesis of these compounds opens avenues for alternative production methods and exploration of their diverse biological activities (Kim, Song, Jeon, & Ahn, 2018).

properties

IUPAC Name

2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZIVNCBUWDCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863348
Record name Phenol, 2-(1-phenylethyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Phenylethyl)phenol

CAS RN

4237-44-9, 26857-99-8
Record name 2-(α-Methylbenzyl)phenol
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Record name 2-(1-Phenylethyl)phenol
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Record name (1-Phenylethyl)phenol (mixed isomers)
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Record name 2-(1-Phenylethyl)phenol
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Record name Phenol, 2-(1-phenylethyl)-
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Record name o-(1-phenylethyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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